Acetonitrile, [[(4-chlorophenyl)methyl](phenylmethyl)amino]-
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Overview
Description
Acetonitrile, [(4-chlorophenyl)methylamino]- is a complex organic compound that features a nitrile group attached to a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-chlorophenyl)methylamino]- typically involves the reaction of 4-chlorobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4-chlorophenyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in acetonitrile.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Acetonitrile, [(4-chlorophenyl)methylamino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Acetonitrile, [(4-chlorophenyl)methylamino]- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl cyanide
- 4-Fluorophenylacetonitrile
- 4-Methylbenzyl cyanide
Uniqueness
Acetonitrile, [(4-chlorophenyl)methylamino]- is unique due to the presence of both a nitrile and a substituted amine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of Acetonitrile, [(4-chlorophenyl)methylamino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
634889-11-5 |
---|---|
Molecular Formula |
C16H15ClN2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-[benzyl-[(4-chlorophenyl)methyl]amino]acetonitrile |
InChI |
InChI=1S/C16H15ClN2/c17-16-8-6-15(7-9-16)13-19(11-10-18)12-14-4-2-1-3-5-14/h1-9H,11-13H2 |
InChI Key |
RVGBZICWTCEHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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